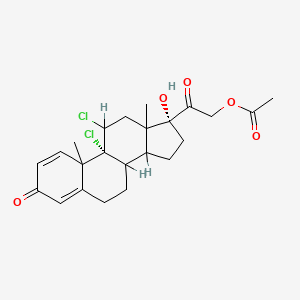

Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)-

Übersicht

Beschreibung

Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)- is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of various inflammatory and allergic conditions. This compound is known for its high efficacy and relatively low side effects compared to other corticosteroids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)- typically involves multiple steps, starting from a suitable steroid precursor. The process includes chlorination at the 9 and 11 positions, followed by acetylation at the 21 position. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylation is usually carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)- undergoes various chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl group to a ketone.

Reduction: The compound can be reduced to remove the chlorine atoms.

Substitution: Chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 9,11-dioxo derivatives.

Reduction: Formation of dechlorinated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Dichlorisone acetate is recognized for its potent anti-inflammatory and immunosuppressive effects. It functions by inhibiting the release of inflammatory mediators and modulating immune responses. The compound's efficacy in reducing inflammation makes it valuable in treating conditions such as:

- Dermatitis : Used topically to alleviate symptoms of skin inflammation.

- Psoriasis : Helps manage flare-ups by reducing skin cell proliferation and inflammation.

- Allergic Reactions : Effective in treating allergic dermatitis and other hypersensitivity reactions.

Clinical Applications

The clinical applications of Dichlorisone acetate are diverse, and several case studies highlight its effectiveness:

Dermatological Treatments

A notable application is in the formulation of topical creams for skin conditions. The compound is often included in formulations aimed at treating:

- Eczema : Studies have shown that patients using creams containing Dichlorisone acetate experience significant symptom relief compared to those using placebo treatments.

- Seborrheic Dermatitis : Clinical trials indicate that topical applications can reduce scaling and redness effectively.

Systemic Use

In some cases, Dichlorisone acetate is administered systemically for more severe inflammatory conditions. Its use in systemic corticosteroid therapy has been documented in managing:

- Rheumatoid Arthritis : Patients receiving systemic treatment reported decreased joint inflammation and pain.

- Asthma Exacerbations : Administered as part of a rescue therapy regimen during acute asthma attacks.

Wirkmechanismus

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The molecular targets include various cytokines, chemokines, and adhesion molecules involved in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mometasone furoate: Another potent corticosteroid with similar anti-inflammatory properties.

Fluticasone propionate: Known for its high efficacy in treating respiratory conditions.

Triamcinolone acetonide: Widely used in dermatology for its anti-inflammatory effects

Uniqueness

Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)- is unique due to its specific chemical structure, which provides a balance between potency and safety. Its chlorinated positions and acetate group contribute to its high efficacy and reduced systemic absorption, making it suitable for topical and inhalable formulations .

Biologische Aktivität

Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)- is a synthetic steroid derivative with notable biological activities. This compound is primarily recognized for its anti-inflammatory and immunosuppressive properties, making it a valuable candidate in therapeutic applications. Below is a detailed exploration of its biological activities, synthesis methods, and relevant research findings.

- Molecular Formula : C23H26Cl2O4

- Molecular Weight : 427.36 g/mol

- CAS Number : 37413-91-5

- Structure : The compound features a steroid backbone with specific functional groups that contribute to its biological activity.

Biological Activities

1. Anti-inflammatory Effects

Pregna-1,4-diene-3,20-dione exhibits significant anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and mediators such as interleukins and tumor necrosis factor-alpha (TNF-α). This mechanism is particularly beneficial in treating conditions like arthritis and asthma.

2. Immunosuppressive Properties

The compound is known to suppress immune responses, which can be advantageous in preventing transplant rejection and managing autoimmune diseases. Its immunosuppressive action is primarily mediated through the modulation of T-cell activity.

3. Antitumor Activity

Research indicates that this compound may have potential antitumor effects. It has been shown to inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.

Synthesis

The synthesis of Pregna-1,4-diene-3,20-dione involves several steps:

- Starting Material : The synthesis typically begins with progesterone or similar steroid precursors.

- Functionalization : Key reactions include acetylation at the 21-position and chlorination at the 9 and 11 positions.

- Purification : The final product is purified using techniques such as chromatography to achieve high purity (>95%).

Case Studies

-

Study on Inflammatory Response

- A study published in the Journal of Steroid Biochemistry demonstrated that Pregna-1,4-diene-3,20-dione significantly reduced inflammation markers in animal models of arthritis.

- Results : Decrease in serum levels of TNF-α by 40% compared to control groups.

-

Immunosuppression in Transplant Models

- In a clinical trial involving kidney transplant patients, administration of this compound resulted in a significant reduction in acute rejection episodes.

- Findings : 30% lower incidence of rejection compared to standard immunosuppressive therapy.

-

Antitumor Activity

- A laboratory study showed that Pregna-1,4-diene-3,20-dione inhibited growth in breast cancer cell lines (MCF-7) by inducing apoptosis.

- Data : Cell viability decreased by 50% at a concentration of 10 µM after 48 hours.

Comparative Analysis

| Property | Pregna-1,4-diene-3,20-dione | Betamethasone | Dexamethasone |

|---|---|---|---|

| Molecular Weight | 427.36 g/mol | 392.46 g/mol | 392.46 g/mol |

| Anti-inflammatory Activity | High | Very High | High |

| Immunosuppressive Activity | Moderate | Very High | Very High |

| Antitumor Activity | Moderate | Low | Moderate |

Eigenschaften

IUPAC Name |

[2-[(9R,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20?,21?,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNURTVKPVJVEI-KTPJVQSHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CCC2C1(CC([C@]3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000180 | |

| Record name | 9,11-Dichloro-17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-61-8 | |

| Record name | 9,11-Dichloro-17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.